- A process for preparation of atovaquone and novel intermediates thereof, India, , ,
Cas no 95233-18-4 (Atovaquone)

Atovaquone structure
Nome del prodotto:Atovaquone
Numero CAS:95233-18-4
MF:C22H19ClO3
MW:366.837465524673
MDL:MFCD00889188
CID:61770
PubChem ID:160871512
Atovaquone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Atovaquone
- 1,4-hydroxynaphthoquinone
- 1,4-Naphthalenedione,2-
- 1,4-Naphthalenedione,2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-, trans
- 2-(4-(4'-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
- 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
- 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione
- Atavaquone
- (trans-2-hydroxy-3-(4-(4-chlorophenyl)cyclohexyl)-1,4-naphthoquinone)
- 2-[trans-4-(4'-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
- 2-Propanol,1-[2-(4-methyl-1,3-dioxolan-2-yl)ethoxy]
- trans-2-[2-(2-hydroxypropoxy)-ethyl]-4-methyl-1,3-dioxolane
- trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
- EPS-205
- Mepron
- trans-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione
- 阿托伐醌
- Wellvone
- Acuvel
- 566C80
- Mepron (antipneumocystic)
- cis-Atovaquone
- BW 566C
- 566C
- Atovaquone (Atavaquone)
- 2-(trans-4-(p-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
- C22H19ClO3
- 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
- 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
- Y883P1Z2LT
- 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoq
- 1,4-Naphthalenedione, 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-, trans- (ZCI)
- 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione (ACI)
- BW 556C-80
- Meprone
- MeSH ID: D053626
- Samtirel
- Atovaquone, >=98% (HPLC)
- KBio3_001901
- SR-05000001438-5
- SPECTRUM1504210
- cis-2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
- NSC 759582
- Atovaquone (Atavaquone)?
- SCHEMBL21695
- ATOVAQUONE [VANDF]
- 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
- Atovaquone- Bio-X
- starbld0018905
- 2-(cis-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
- ATOVAQUONE [EP MONOGRAPH]
- Prestwick3_000534
- ATOVAQUONE [HSDB]
- SPBio_002468
- SPBio_001849
- BDBM192009
- HMS2096L09
- MALARONE COMPONENT ATOVAQUONE
- STK636160
- Atovaquone & Interleukin 12
- NCGC00095113-01
- Cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
- ATOVAQUONE [MI]
- HY-13832
- Atovaquone 100 microg/mL in Acetonitrile
- Prestwick2_000534
- ATOVAQUONE [ORANGE BOOK]
- ATOVAQUONE [USP MONOGRAPH]
- NCGC00016961-02
- CHEBI:575568
- 94015-53-9
- F1W7QUV0KI
- SR-05000001438
- DB01117
- CCG-39090
- 2-[4-(4-chlorophenyl)cyclohexy]-3-hydroxy-1,4-naphthoquinone
- ATOVAQUONE [USAN]
- HMS3369N09
- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-dihydronaphthalene-1,4-dione
- BSPBio_000547
- BW-566C-80
- 2-[trans-4-(p-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
- CAS-95233-18-4
- MALARONE PEDIATRIC COMPONENT ATOVAQUONE
- DTXSID7022629
- SCHEMBL1542719
- SCHEMBL9975142
- Tox21_110714_1
- Atovaquone (JAN/USP/INN)
- HMS2093C10
- AB00053222_05
- trans-2-(4-(4-chlorophenyl) cyclohexyl)-3-hydroxynaphthalene-1,4-dione
- Mepron (TN)
- AKOS005567953
- ATOVAQUONE [USP-RS]
- EN300-120639
- AB00053222-03
- AKOS015961933
- ATO & IL-12
- cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone; Atovaquone Related Compound A (USP); Atovaquone Imp. B (EP); 296C85; USP Atovaquone Related Compound A; GR 261266X
- BW 566C80
- MFCD00889188
- 2-(cis-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione
- AS-12809
- SBI-0052893.P002
- NSC-759582
- SW219222-1
- 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxynaphthalene-1,4-dione
- 2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxynaphthoquinone, trans-
- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1.4-naphthoquinone
- GTPL9695
- NCGC00016961-03
- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-naphthalene-1,4-dione
- DivK1c_006782
- 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxy-naphthalene-1,2-dione
- F18448
- BIDD:GT0849
- KUCQYCKVKVOKAY-CTYIDZIISA-N
- SCHEMBL1649508
- Pharmakon1600-01504210
- NCGC00016961-01
- 2-((1r,4r)-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
- CRL-8131 & Atovaquone
- AKOS015895691
- Q418179
- SR-05000001438-1
- BW-A 566C
- KBio2_007359
- A2545
- HMS3651N20
- atovacuona
- 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
- HMS1569L09
- NCGC00016961-07
- AC-30251
- KBio1_001726
- BPBio1_000603
- Prestwick0_000534
- BCP09477
- SMR001233220
- HMS2235N08
- NS00077594
- 1,4-Naphthalenedione, 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
- KUCQYCKVKVOKAY-OTVXOJSOSA-N
- NSC759582
- SR-05000001438-2
- Z2588038997
- 137732-39-9
- BW 566C-80
- 1,4-Naphthalenedione, 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-, trans-
- Spectrum5_001382
- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-napthoquinone
- UNII-F1W7QUV0KI
- 1,2-Naphthalenedione, 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxy-
- HMS2089M14
- DTXSID20916694
- MLS002153863
- ATOVAQUONE [MART.]
- cis-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione; USP Atovaquone Related Compound A; Atorvastatin EP Impurity B
- 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
- CHEMBL519462
- NCGC00016961-11
- CIS-ATOVAQUONE (RACEMIC)
- SBI-0052893.0001
- HSDB 7083
- SCHEMBL637069
- Spectrum_001743
- 95233-18-4
- CHEMBL471792
- BA164228
- HMS3713L09
- SCHEMBL21694
- DTXCID602629
- DRG-0084
- Atovaquone [USAN:USP:INN:BAN]
- BSPBio_002681
- 3-[4-(p-chlorophenyl)cyclohexyl]-4-hydroxy-1,2-naphthoquinone
- s3079
- AB00513855
- Atovaquone; 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxynaphthalene-1,4-dione; 566C80
- SpecPlus_000686
- CCG-220534
- SR-05000001438-4
- Prestwick1_000534
- D00236
- Atovaquone for system suitability
- C06835
- UNII-Y883P1Z2LT
- 2-hydroxy-3-[(1r,4r)-4-(4-chlorophenyl)cyclohexyl]-1,4-dihydronaphthalene-1,4-dione
- CHEMBL222334
- 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
- KBioSS_002223
- FD7252
- BW-556C-80
- Spectrum3_000991
- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
- KBio2_002223
- KBioGR_001594
- NS00010018
- ATOVAQUONE [INN]
- CHEBI:95346
- 1,4-Naphthalenedione, 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
- EN300-731648
- Spectrum4_001117
- NCGC00016961-04
- HMS1922F19
- NCGC00016961-06
- AB00053222_04
- NCGC00095113-02
- Spectrum2_001665
- ATOVAQUONE [JAN]
- cis -2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione
- Tox21_110714
- GLXC-02590
- Atovaquona
- SCHEMBL9975229
- ATOVAQUONE [WHO-DD]
- KBio2_004791
-
- MDL: MFCD00889188
- Inchi: 1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,26H,5-8H2/t13-,15-
- Chiave InChI: KUCQYCKVKVOKAY-CTYIDZIISA-N
- Sorrisi: O=C1C2C=CC=CC=2C(=O)C(O)=C1[C@@H]1CC[C@@H](C2C=CC(Cl)=CC=2)CC1
Proprietà calcolate
- Massa esatta: 366.10200
- Massa monoisotopica: 366.102
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 2
- Complessità: 595
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 5.2
- Superficie polare topologica: 54.4
- Conta Tautomer: 1000
Proprietà sperimentali
- Colore/forma: Solido cristallino giallo-arancio
- Densità: 1.349
- Punto di fusione: 221.0 to 225.0 deg-C
- Punto di ebollizione: 542.2°C at 760 mmHg
- Punto di infiammabilità: 542.2 °C at 760 mmHg
- Indice di rifrazione: 1.653
- Solubilità: DMSO: >10mg/mL
- PSA: 54.37000
- LogP: 5.50510
- Merck: 866
- λmax: 494(aq. Buffer)(lit.)
Atovaquone Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H413
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 50/53
- Istruzioni di sicurezza: S22-S24/25
- RTECS:QJ5616500
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Atovaquone Dati doganali
- CODICE SA:2942000000
- Dati doganali:
Codice doganale cinese:
2914700090Panoramica:
2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%
Atovaquone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB450336-1 g |
Atovaquone; . |
95233-18-4 | 1g |
€108.70 | 2023-07-18 | ||
abcr | AB450336-5 g |
Atovaquone; . |
95233-18-4 | 5g |
€250.30 | 2023-07-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001572 |
95233-18-4 | ¥1544.34 | 2023-01-13 | ||||
Enamine | EN300-731648-0.1g |
2-hydroxy-3-[(1r,4r)-4-(4-chlorophenyl)cyclohexyl]-1,4-dihydronaphthalene-1,4-dione |
95233-18-4 | 95% | 0.1g |
$497.0 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1491-500mg |
Atovaquone |
95233-18-4 | 99.85% | 500mg |
¥ 4890 | 2023-09-07 | |
Ambeed | A242112-5g |
2-(trans-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione |
95233-18-4 | 99% | 5g |
$132.0 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-363975-1mg |
Atovaquone-d4, |
95233-18-4 | 1mg |
¥5265.00 | 2023-09-05 | ||
DC Chemicals | DCAPI1390-1 g |
Atovaquone (Atavaquone) |
95233-18-4 | >99% | 1g |
$1000.0 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1491-100 mg |
Atovaquone |
95233-18-4 | 99.85% | 100MG |
¥1975.00 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2545-200MG |
Atovaquone |
95233-18-4 | >98.0%(T)(HPLC) | 200mg |
¥130.00 | 2024-04-15 |
Atovaquone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 20 min, heated; 45 min, reflux; reflux → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 20 min, rt → 68 °C; 45 min, reflux; reflux → 32 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- A Single-Pot Synthesis of Atovaquone: An Antiparasitic Drug of ChoiceOrganic Process Research & Development, 2014, 18(5), 618-625,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Solvents: Methanol , Water ; 45 °C; 10 min; 2 h, 50 - 55 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Riferimento
- process for preparation of atovaquone via coupling of 2-thioxopyridin-1(2H)-yl 4-(4-chlorophenyl)cyclohexane with 1,4-naphthoquinone., World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 h, rt
Riferimento
- A novel process for synthesis of AtovaquoneIndian Journal of Chemistry, 2013, (10), 1299-1312,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 18 h, 20 °C
1.2 Reagents: Acetic acid Solvents: Water
1.2 Reagents: Acetic acid Solvents: Water
Riferimento
- Novel process for preparation of atovaquone and intermediates thereof, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 30 min, reflux; 4 h, reflux; reflux → 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Riferimento
- A process for preparing atovaquone from 4-(4-chlorophenyl)-cyclohexanecarboxylic acid and 2-chloro-1,4-naphthalenedione, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 5 - 7 h, rt → 58 °C; 58 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified, 25 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified, 25 - 30 °C
Riferimento
- Process for the preparation of of 2-[4-(4-chlorophenyl) cyclohexyl]-3-chloro-1,4-naphthoquinone and atovaquone, India, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Bromine Solvents: 1,2-Dichloroethane ; 1 h, 20 - 25 °C; 4 h, 25 - 30 °C; 30 °C → 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 40 - 45 °C; 2 h, 75 - 80 °C; 80 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0 - 7.0
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 40 - 45 °C; 2 h, 75 - 80 °C; 80 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0 - 7.0
Riferimento
- Method for preparing Atovaquone, China, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 18 h, 20 °C
1.2 Reagents: Acetic acid Solvents: Methanol , Water ; 20 °C
1.2 Reagents: Acetic acid Solvents: Methanol , Water ; 20 °C
Riferimento
- Discovery and development of an efficient process to atovaquoneOrganic Process Research & Development, 2012, 16(10), 1607-1617,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 18 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using PinacolboraneAngewandte Chemie, 2023, 62(2),,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; rt; overnight, rt
Riferimento
- A novel process for synthesis of atovaquone, India, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → 50 °C; 4 h, reflux; reflux → 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Riferimento
- Process for preparation of Atovaquone and polymorph thereof, India, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: Methanol ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt → reflux; 45 min, reflux; reflux → 0 °C; 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt → reflux; 45 min, reflux; reflux → 0 °C; 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- New process for preparation of atovaquone and novel intermediates thereof, United States, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: Methanol ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt; rt → reflux; 45 min, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt; rt → reflux; 45 min, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- A new process for preparation of atovaquone and novel intermediates thereof, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 15 - 20 min, rt; 6 - 7 h, reflux; cooled
1.2 Reagents: Acetic acid ; acidified, cooled
1.2 Reagents: Acetic acid ; acidified, cooled
Riferimento
- Preparation of substituted naphthoquinones (Atovaquone) from 2,3-dihalonaphthoquinones., India, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 5 h, rt
Riferimento
- A process for the preparation of chlorophenylcyclohexenyldihydronaphthalenone, India, , ,
Atovaquone Raw materials
- 1a-[trans-4-(4-Chlorophenyl)cyclohexyl]-1a,7a-dihydronaphth[2,3-b]oxirene-2,7-dione
- 2-chloro-3-(4-(4-chlorophenyl)cyclohexyl)naphthalene-1,4-dione
- trans-2-Chloro-3-4-(4-chlorophenyl)cyclohexyl-1,4-naphthalenedione
- 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-(2-pyridinylthio)-1,4-naphthalenedione
- 1H-2-Benzopyran-1,4(3H)-dione, 3-[[trans-4-(4-chlorophenyl)cyclohexyl]methylene]-
- 2-[cis-4-(4-Chlorophenyl)cyclohexyl]-3-(2-pyridinylthio)-1,4-naphthalenedione
- 2-Chloro-3-[cis-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione
- 1,4-Naphthalenedione, 2-[trans-4-(4-chlorophenyl)cyclohexyl]-2,3-dihydro-
Atovaquone Preparation Products
Atovaquone Letteratura correlata
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95233-18-4)Atovaquone

Purezza:99%
Quantità:25g
Prezzo ($):416.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:95233-18-4)Atovaquone

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta